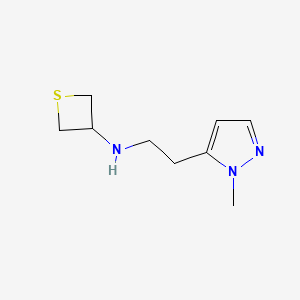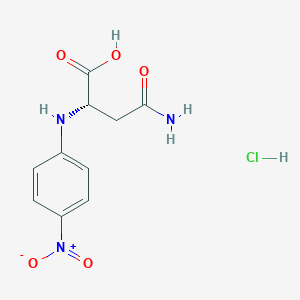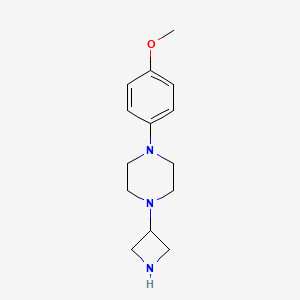
Solanoeclepin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solanoeclepin A is a natural compound first isolated from the roots of potato plants (Solanaceae Juss.) by Mulder et al. It is a highly active hatching stimulant for the potato cyst nematode (Globodera rostochiensis and Globodera pallida), which causes significant damage to potato crops . The compound belongs to the tetranortriterpene class and has a unique and complex chemical structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of Solanoeclepin A involves several key steps, including intramolecular cyclization and Diels-Alder reactions. One of the crucial steps is the construction of the highly strained tricyclo[5.2.1.01,6]decane skeleton (DEF ring system) and the synthesis of the ABC carbon framework through an intramolecular Diels-Alder reaction of a furan derivative . The synthesis also includes an intramolecular nucleophilic cyclization to assemble its complex structure .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the production is carried out in research laboratories for scientific studies .
Analyse Des Réactions Chimiques
Types of Reactions
Solanoeclepin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Solanoeclepin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Studied for its role in the hatching of potato cyst nematodes and its potential use in pest control.
Industry: Potential use as an environmentally friendly nematocide for agricultural purposes.
Mécanisme D'action
Solanoeclepin A exerts its effects by acting as a hatching stimulant for potato cyst nematodes. It interacts with specific receptors or pathways in the nematodes, triggering the hatching process. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound mimics natural hatching factors released by host plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycinoeclepin A: Another hatching stimulant for soybean cyst nematodes, with a similar mechanism of action.
Other tetranortriterpenes: Compounds with similar structures and biological activities.
Uniqueness
Solanoeclepin A is unique due to its highly complex and strained chemical structure, which makes its synthesis challenging. Its specific activity as a hatching stimulant for potato cyst nematodes also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C27H30O9 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(1R,2R)-2-[(1R,7R,10R,11S,15S,16R,18S)-11,18-dihydroxy-4-methoxy-6,6,15-trimethyl-3,8,19-trioxo-20-oxahexacyclo[14.2.1.17,10.01,15.02,12.05,10]icosa-2(12),4-dien-16-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C27H30O9/c1-23(2)18-17(35-4)16(30)15-10(19(31)26(18)8-13(28)20(23)36-26)5-6-24(3)25(12-7-11(12)21(32)33)9-14(29)27(15,24)22(25)34/h11-12,14,19-20,29,31H,5-9H2,1-4H3,(H,32,33)/t11-,12-,14+,19+,20+,24+,25+,26-,27-/m1/s1 |
Clé InChI |
RJGYDIIDNSNYIB-AVXUVGQDSA-N |
SMILES isomérique |
C[C@@]12CCC3=C([C@@]14[C@H](C[C@@]2(C4=O)[C@@H]5C[C@H]5C(=O)O)O)C(=O)C(=C6[C@@]7([C@H]3O)CC(=O)[C@@H](C6(C)C)O7)OC |
SMILES canonique |
CC1(C2C(=O)CC3(C1=C(C(=O)C4=C(C3O)CCC5(C46C(CC5(C6=O)C7CC7C(=O)O)O)C)OC)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)





